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molecular formula C9H17N3O B8646722 N-Hexyl-3-methyl-1,2,4-oxadiazol-5-amine CAS No. 62347-90-4

N-Hexyl-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No. B8646722
M. Wt: 183.25 g/mol
InChI Key: MMXIZTZWCWYUIF-UHFFFAOYSA-N
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Patent
US04163048

Procedure details

5-n-Hexylamino-3-methyl-1,2,4-oxadiazole (4.6 g, 0.025 mole) was dissolved in acetic anhydride (25 ml) and refluxed for 3 hours and then evaporated down to dryness under vacuum. The residue was taken up in CHCl3 (50 ml) and washed twice with 2N HCl and twice with a saturated solution of NaHCO3 and dried over MgSO4. (b.p. 113°-114° C./1.0 mmHg.).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:7][C:8]1[O:12][N:11]=[C:10]([CH3:13])[N:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[CH2:1]([N:7]([C:8]1[O:12][N:11]=[C:10]([CH3:13])[N:9]=1)[C:14](=[O:16])[CH3:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(CCCCC)NC1=NC(=NO1)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness under vacuum
WASH
Type
WASH
Details
washed twice with 2N HCl and twice with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
Smiles
C(CCCCC)N(C(C)=O)C1=NC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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